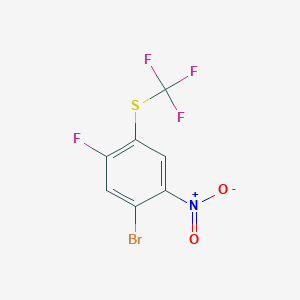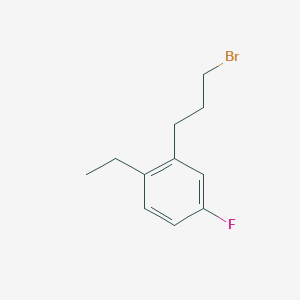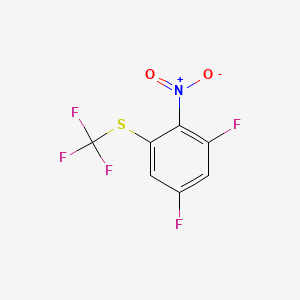
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-2-(trifluoromethylthio)benzene.
Chloropropanone Formation: The next step involves the reaction of 3-amino-2-(trifluoromethylthio)benzene with a chloropropanone derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Uniqueness
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both a trifluoromethylthio group and a chloropropanone moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C10H9ClF3NOS |
|---|---|
分子量 |
283.70 g/mol |
IUPAC 名称 |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI 键 |
HFLOAFBYHNORHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


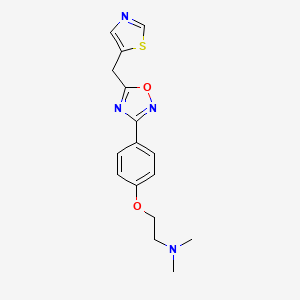
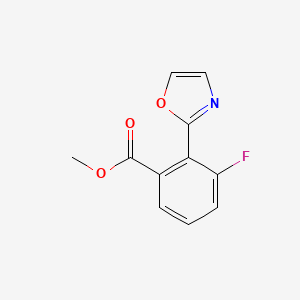


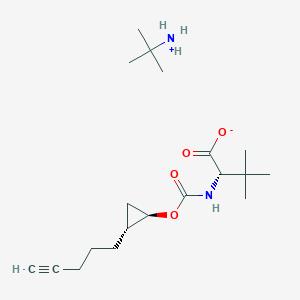



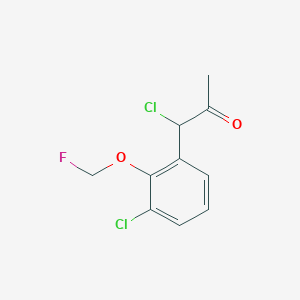
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
